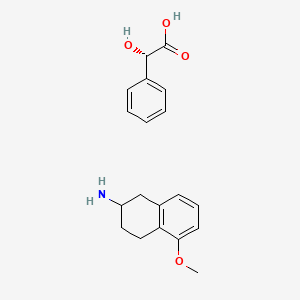
10,10'-Bis(2,4-difluorophenyl)-9,9'-bianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two anthracene units connected through a central bond, with each anthracene unit substituted by two fluorine atoms at the 2 and 4 positions on the phenyl rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of the anthracene units, which can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2 and 4 positions of the phenyl rings. This can be accomplished using electrophilic fluorination reagents such as Selectfluor.
Coupling of Anthracene Units: The final step involves the coupling of the two anthracene units to form the bianthracene structure. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and as a component in organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms on the phenyl rings enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
相似化合物的比较
Similar Compounds
9,9’-Bianthracene: Lacks the fluorine substitutions, resulting in different chemical properties.
10,10’-Bis(2,4-dichlorophenyl)-9,9’-bianthracene: Similar structure but with chlorine atoms instead of fluorine.
10,10’-Bis(2,4-dibromophenyl)-9,9’-bianthracene: Contains bromine atoms, leading to different reactivity.
Uniqueness
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability. This makes it particularly useful in applications requiring high stability and reactivity.
属性
分子式 |
C40H22F4 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC 名称 |
9-(2,4-difluorophenyl)-10-[10-(2,4-difluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H22F4/c41-23-17-19-33(35(43)21-23)37-25-9-1-5-13-29(25)39(30-14-6-2-10-26(30)37)40-31-15-7-3-11-27(31)38(28-12-4-8-16-32(28)40)34-20-18-24(42)22-36(34)44/h1-22H |
InChI 键 |
OSEKGLKIFSVSQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C(C=C(C=C7)F)F)C8=C(C=C(C=C8)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)
![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)


